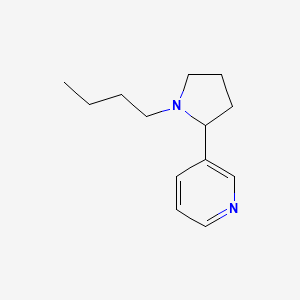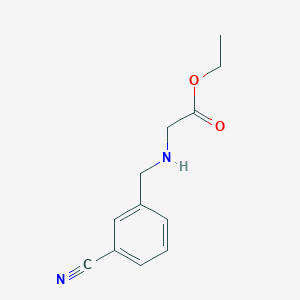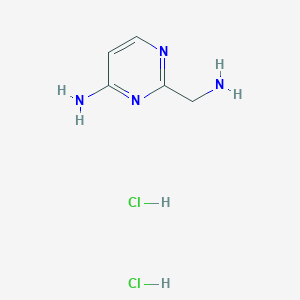
3-(1-Butylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Butylpyrrolidin-2-yl)pyridine is a chemical compound that consists of a pyridine ring substituted with a butylpyrrolidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with butylpyrrolidine. One common method is the condensation of 3-pyridinecarboxaldehyde with 1-butylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Butylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-(1-Butylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The butylpyrrolidine group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure
Uniqueness
3-(1-Butylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and butylpyrrolidine rings, which confer distinct chemical properties and potential biological activities. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3-(1-butylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-2-3-9-15-10-5-7-13(15)12-6-4-8-14-11-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3 |
InChI-Schlüssel |
NHPYYQJKNGOKKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)


![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)



![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)






